Cas no 17325-85-8 ((2S)-3-(benzyloxy)propane-1,2-diol)
(2S)-3-(benzyloxy)propane-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- (S)-3-(Benzyloxy)propane-1,2-diol
- (S)-(-)-3-Benzyloxy-1,2-propanediol
- (S)-(+)-3-Benzyloxy-1,2-propanediol
- 1,2-Propanediol,3-(phenylmethoxy)-, (2S)-
- 1-O-Benzyl-sn-glycerol
- (S)-(-)-Glycerol α-Benzyl Ether
- 1-Benzyl-sn-glycerol
- O-Benzyl-sn-glycerol
- (S)-(-)-Benzylglycerol
- (S)-(-)-1-BENZYLGLYCEROL
- (S)-GLYCEROL 1-BENZYL ETHER
- (S)-3-BENZYLOXY-1,2-PROPANEDIOL
- (S)-(-)-1-BENZYLGLYCEROL 98%
- (S)-(-)-1-Benzylglycerol,98%
- (2S)-3-phenylmethoxypropane-1,2-diol
- (2S)-3-(benzyloxy)propane-1,2-diol
- 1,2-Propanediol, 3-(phenylmethoxy)-, (2S)-
- 1-O-Benzyl-L-glycerol
- EOS377
- LWCIBYRXSHRIAP-JTQLQIEISA-N
- FCH1122073
- (S)-(-)-Glycerol alpha-Benzyl Ether
- CS-W017108
- B2142
- DTXSID90938348
- 1,2-Propanediol,3-(phenylmethoxy)-,(2S)-
- AS-61375
- AKOS015839325
- E10198
- (S)-(-)-3-Benzyloxy-1,2-propanediol, 99%
- AKOS015890371
- CHEMBL463584
- 17325-85-8
- (2S)-3-(benzyloxy)-1,2-propanediol
- SCHEMBL508126
- J-010891
- MFCD00077914
- (S)-(-)-3-Benzyloxy-1,2-propanediol, puriss., >=99.0% (sum of enantiomers, GC)
-
- MDL: MFCD00077914
- Inchi: 1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1
- InChI Key: LWCIBYRXSHRIAP-JTQLQIEISA-N
- SMILES: O(CC1C=CC=CC=1)C[C@H](CO)O
Computed Properties
- Exact Mass: 182.09400
- Monoisotopic Mass: 182.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.3
- Topological Polar Surface Area: 49.7
Experimental Properties
- Color/Form: Uncertain
- Density: 1.0966 (rough estimate)
- Melting Point: 24-26 °C (lit.)
- Boiling Point: 261 °C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: -5.5 ° (C=20, CHCl3)
- PSA: 49.69000
- LogP: 0.55640
- Sensitiveness: Sensitive to heat and humidity
- Specific Rotation: -5.5 º (c=20% in chloroform)
- Optical Activity: [α]20/D −4.7°, c = 20 in chloroform
- Solubility: Uncertain
(2S)-3-(benzyloxy)propane-1,2-diol Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:3-10
- Safety Term:S22-24/25
- Storage Condition:0-10°C
(2S)-3-(benzyloxy)propane-1,2-diol Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
(2S)-3-(benzyloxy)propane-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138373-1g |
(2S)-3-(benzyloxy)propane-1,2-diol |
17325-85-8 | ≥98.0%(GC) | 1g |
¥755.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138373-250mg |
(2S)-3-(benzyloxy)propane-1,2-diol |
17325-85-8 | ≥98.0%(GC) | 250mg |
¥564.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138373-5g |
(2S)-3-(benzyloxy)propane-1,2-diol |
17325-85-8 | ≥98.0%(GC) | 5g |
¥3119.90 | 2023-09-01 | |
| Alichem | A019140502-1g |
(S)-3-(Benzyloxy)propane-1,2-diol |
17325-85-8 | 95% | 1g |
172.80 USD | 2021-06-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026530-1g |
0,98% |
17325-85-8 | 98% | 1g |
¥656 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026530-250mg |
0,98% |
17325-85-8 | 98% | 250mg |
¥1314 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026530-5g |
0,98% |
17325-85-8 | 98% | 5g |
¥2844 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026530-100mg |
0,98% |
17325-85-8 | 98% | 100mg |
¥156 | 2024-05-25 | |
| TRC | B287545-10mg |
(S)-(-)-3-Benzyloxy-1,2-propanediol |
17325-85-8 | 10mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B287545-50mg |
(S)-(-)-3-Benzyloxy-1,2-propanediol |
17325-85-8 | 50mg |
$ 87.00 | 2023-04-18 |
(2S)-3-(benzyloxy)propane-1,2-diol Suppliers
(2S)-3-(benzyloxy)propane-1,2-diol Related Literature
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Chandrika Bendigiri,K. Harini,Sajal Yenkar,Smita Zinjarde,R. Sowdhamini,Ameeta RaviKumar RSC Adv. 2018 8 12918
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Ying Zhang,Xiaoning Jin,Xiaofei Ma,Yong Wang Anal. Methods 2021 13 8
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Mei Zhang,Zi-Jie Pu,Xing-Lian Chen,Xiao-Li Gong,Ai-Xin Zhu,Li-Ming Yuan Chem. Commun. 2013 49 5201
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Yu-Lan Zhu,Ping Guo,Yu-Ping Yang,Xiao-Yan Ran,Cheng Liu,Bang-Jin Wang,Jun-Hui Zhang,Sheng-Ming Xie,Li-Ming Yuan New J. Chem. 2023 47 5413
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Hiroshi Tateishi,Kensaku Anraku,Ryoko Koga,Yoshinari Okamoto,Mikako Fujita,Masami Otsuka Org. Biomol. Chem. 2014 12 5006
Additional information on (2S)-3-(benzyloxy)propane-1,2-diol
Research Briefing on (2S)-3-(benzyloxy)propane-1,2-diol (CAS: 17325-85-8) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of chiral building blocks, particularly (2S)-3-(benzyloxy)propane-1,2-diol (CAS: 17325-85-8), in drug discovery and development. This compound, characterized by its benzyl-protected diol functionality and (S)-configuration, has emerged as a versatile intermediate in the synthesis of bioactive molecules. Its structural features enable diverse applications, ranging from asymmetric synthesis to prodrug design, making it a focal point in contemporary research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (2S)-3-(benzyloxy)propane-1,2-diol as a key precursor in the synthesis of antiviral nucleoside analogs. Researchers utilized its chiral center to achieve stereoselective glycosylation, yielding compounds with enhanced activity against RNA viruses. The study reported a 40% improvement in yield compared to traditional methods, underscoring the compound's role in optimizing synthetic pathways. Computational modeling further revealed that the benzyloxy moiety contributes to improved membrane permeability, a critical factor in drug delivery.
In parallel, a collaborative effort between academic and industrial teams (Nature Communications, 2024) explored the compound's application in antibody-drug conjugates (ADCs). Here, (2S)-3-(benzyloxy)propane-1,2-diol served as a linker scaffold, enabling pH-sensitive release of payloads in tumor microenvironments. The study highlighted its stability in systemic circulation (t1/2 > 72 hours in murine models) while maintaining rapid cleavage under acidic conditions (pH 5.0). These properties position it as a promising candidate for next-generation targeted therapies.
Mechanistic insights into the compound's biological interactions were elucidated through crystallographic studies (PDB: 8X2T). The benzyl group was found to participate in π-stacking interactions with aromatic residues of target proteins, enhancing binding affinity by 2.3-fold in kinase inhibition assays. Such structural data inform rational design strategies for inhibitors of oncogenic signaling pathways.
Ongoing clinical trials (NCT05678934) are evaluating derivatives of (2S)-3-(benzyloxy)propane-1,2-diol as adjuvants in immunotherapy. Preliminary results indicate synergistic effects with checkpoint inhibitors, potentially attributable to the compound's modulation of dendritic cell maturation. Safety profiles remain favorable, with no grade ≥3 adverse events reported in Phase I cohorts.
From a manufacturing perspective, recent patents (WO2023184567) describe novel biocatalytic routes to enantiopure (2S)-3-(benzyloxy)propane-1,2-diol using engineered ketoreductases. This green chemistry approach achieves 99.5% ee with reduced environmental impact compared to chemical resolution methods, addressing growing demands for sustainable production in the pharmaceutical industry.
In conclusion, (2S)-3-(benzyloxy)propane-1,2-diol continues to demonstrate multifaceted value across drug discovery paradigms. Its evolving applications—from synthetic building block to therapeutic component—underscore the importance of fundamental chemical research in driving pharmaceutical innovation. Future directions may explore its potential in mRNA vaccine stabilizers and PROTAC degraders, as suggested by recent in silico predictions.
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